Zirconium silicate

Ceramic Glaze Opacifier Cost Analysis

Zirconium silicate (ZrSiO₄) replaces high-cost tin oxide in ceramic opacification at ~83% cost savings while delivering enhanced glaze hardness (Hv 6.3 GPa). In investment casting, its 40% higher thermal conductivity vs. fused silica and low CTE (4.1×10⁻⁶ °C⁻¹) enable defect-free directional solidification. Grinding beads exhibit <0.05 kg/T wear rate-50% lower than alternatives. Supplied as ≥99% white powder; bulk packaging available.

Molecular Formula O4SiZr
Molecular Weight 183.31 g/mol
CAS No. 1344-21-4
Cat. No. B073140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium silicate
CAS1344-21-4
SynonymsEverest HPC
ziconite
zircon
zirconium silicate
ZrSiO4
Molecular FormulaO4SiZr
Molecular Weight183.31 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Zr+4]
InChIInChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4
InChIKeyGFQYVLUOOAAOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Silicate Industrial Properties & Procurement


Zirconium silicate (ZrSiO₄), occurring naturally as the mineral zircon, is a refractory inorganic compound characterized by high thermal stability, chemical inertness, and mechanical hardness [1]. It crystallizes in the tetragonal system and possesses a Mohs hardness of 7.5, a density of approximately 4.56 g/cm³, and is insoluble in water, acids, alkalis, and aqua regia [2]. Its primary industrial applications exploit its opacifying power, refractoriness, and wear resistance, making it a critical material in ceramics, investment casting, and grinding media.

Ceramic glaze opacifier with controlled cost-performance
Investment casting shell molds requiring thermal stability
Grinding media for low-viscosity slurry milling
High-temperature refractory linings resistant to slags

Zirconium Silicate Substitution Risks


While several materials share one or two functional properties with zirconium silicate, direct substitution frequently leads to performance deficits or cost increases in specific applications. Its unique combination of a moderate refractive index (1.97), low thermal expansion coefficient (4.2×10⁻⁶ /°C), high thermal conductivity, and exceptional chemical inertness across a wide pH range is not fully replicated by any single alternative [1][2][3]. For instance, substituting with tin oxide (SnO₂) can dramatically increase raw material costs, while switching to titanium dioxide (TiO₂) introduces color variability and phase instability [4]. In refractory and foundry contexts, alternatives like fused silica have markedly different thermal expansion and conductivity profiles, which can compromise dimensional stability and heat transfer [5]. The following quantitative evidence guide details these critical differentiators to support informed material selection.

ZrSiO₄ opacifier
Replacing with tin oxide may increase raw material cost significantly; titanium dioxide can introduce color variability and phase instability.
ZrSiO₄ casting mold
Fused silica differs in thermal conductivity and expansion, which may alter solidification rates and dimensional control.
ZrSiO₄ grinding beads
Conventional ceramic beads may wear faster, raising media consumption and product contamination risk over service life.

Zirconium Silicate Performance Comparison


Opacifier Cost Advantage Over Tin Oxide

Zirconium silicate provides a similar opacifying effect to tin oxide but at a fraction of the cost, with a notable difference in the resulting white color tone. Industry sources indicate that tin oxide costs approximately $30 per pound, whereas zirconium silicate (e.g., Zircopax) costs around $5 per pound [1]. At equivalent loadings, tin oxide produces a stark white color, while zirconium silicate yields a slightly cream-yellow tone [1]. The combination of significantly lower cost and adequate opacifying performance makes zirconium silicate the preferred choice for industrial-scale ceramic tile and sanitaryware production.

Opacifier cost
Head-to-head
~83% cost reduction
Supports high-volume ceramic production procurement
Market price: ZrSiO₄ ~$5/lb vs SnO₂ ~$30/lb
Ceramic Glaze Opacifier Cost Analysis

Thermal Conductivity vs. Silica Sand in Casting

In investment casting, the thermal conductivity of the mold material is critical for controlling solidification rates. A comparative study of dry sand molds measured their thermal conductivity from room temperature to 1000°C. The mean thermal conductivity value for a zircon sand mold was found to be 0.0021 CGS units, which is 40% higher than the 0.0015 CGS units measured for a silica sand mold [1]. This higher thermal conductivity allows zircon-based molds to absorb and dissipate heat from the molten metal more rapidly, promoting faster solidification and finer grain structures in cast parts.

Thermal conductivity
Head-to-head
+40% higher (0.0021 vs 0.0015 CGS)
Enables faster solidification and finer grain structures
Dry mold measurement up to 1000°C
Investment Casting Foundry Thermal Management

Wear Resistance vs. Standard Ceramic Media

As a milling and grinding media, zirconium silicate beads demonstrate a significantly lower wear rate, which reduces media consumption and minimizes product contamination. Commercial technical data indicates that zirconium silicate beads exhibit a wear rate of less than 0.05 kg per ton of slurry processed . This wear rate is reported to be nearly 50% lower than that of comparable conventional ceramic beads . The reduced wear translates directly into longer media service life, less frequent replacement, and lower long-term operating costs.

Wear rate
Data to verify
Indicates extended media service life
Supplier-reported; comparative baseline not specified
Glaze hardness
Reported
6.3 (±0.3) GPa
Fine-particle milling improves surface durability
Fired sanitaryware glaze; particle size 0.38 μm
Thermal expansion context
Class-level
CTE ≈4.1 × 10⁻⁶ °C⁻¹
Balanced with higher conductivity and phase stability
No phase transformation up to 1687°C; prevents cristobalite failure
Grinding Media Wear Resistance Bead Milling

Glaze Hardness via Optimized Particle Size

The mechanical durability of a ceramic glaze, as measured by its hardness, is directly influenced by the particle size and distribution of the zirconium silicate opacifier. A controlled study on sanitaryware glazes demonstrated that reducing the particle size of zirconium silicate through milling from an unmilled state (0 min) to a 25-minute milling process resulted in a significant increase in glaze hardness. The Vickers hardness (Hv) increased from an unspecified baseline to 6.3 (±0.3) GPa [1]. This improvement is attributed to the more uniform distribution of the finer (0.38 μm) zircon grains within the glaze matrix.

Glaze hardness
Reported
6.3 (±0.3) GPa
Fine-particle milling improves surface durability
Fired sanitaryware glaze; particle size 0.38 μm
Sanitaryware Glaze Hardness Particle Engineering

Thermal Expansion vs. Fused Silica

Zirconium silicate's exceptionally low coefficient of thermal expansion (CTE) is a critical property for applications like investment casting shell molds that require high dimensional stability during rapid heating. Zirconium silicate exhibits a CTE of approximately 4.1 × 10⁻⁶ °C⁻¹ between 25 °C and 1400 °C [1]. In contrast, fused silica, another common refractory material, has a CTE of roughly 0.55 × 10⁻⁶ °C⁻¹ [2]. While fused silica has a lower CTE, zirconium silicate's value is still very low and, crucially, it is combined with higher thermal conductivity (0.0021 vs. 0.0015 CGS units) and a lack of phase transformations up to 1687 °C, which prevents the catastrophic failure that can occur with silica due to cristobalite formation [1][3].

Thermal expansion context
Class-level
CTE ≈4.1 × 10⁻⁶ °C⁻¹
Balanced with higher conductivity and phase stability
No phase transformation up to 1687°C; prevents cristobalite failure
Refractory Investment Casting Thermal Expansion

Zirconium Silicate Industrial Applications


Opaque Ceramic Tiles and Sanitaryware

This is the primary application for zirconium silicate, where its cost-performance ratio is most impactful. The quantified ~83% cost reduction compared to tin oxide [1] allows manufacturers to produce opaque white glazes at scale. The specific, slightly cream-white color produced is an accepted standard in the industry, and the enhanced glaze hardness achieved through controlled particle size engineering (Hv of 6.3 GPa) [2] adds value by improving the finished product's durability.

Precision Investment Casting Shell Molds and Cores

Zirconium silicate is the material of choice for the face coats of investment casting molds for high-performance alloys. Its combination of a 40% higher thermal conductivity than silica molds [3] and a low CTE (≈4.1 × 10⁻⁶ °C⁻¹) with no phase transformation up to 1687 °C [4] provides a unique advantage. This property set ensures rapid, directional solidification of the metal and exceptional dimensional stability of the mold, reducing the occurrence of casting defects and yielding a superior surface finish.

High-Efficiency Industrial Milling and Dispersion

Zirconium silicate beads are optimally deployed in agitated bead mills for processing low to medium viscosity slurries in the paint, ink, and agrochemical sectors. The key quantifiable benefit is a wear rate of <0.05 kg/T, which is nearly 50% lower than alternative ceramic media . This lower wear rate directly translates to reduced bead replacement frequency, less downtime, and minimized product contamination, thereby improving overall process efficiency and product quality.

High-Temperature Refractories for Glass and Metal Furnaces

Zirconium silicate's high melting point (decomposes >1540°C) and exceptional chemical inertness to both acidic and basic slags and molten metals [5] make it a critical component in refractories. Its superior resistance to wetting by molten metal and corrosion by alkali vapors is essential for the longevity of furnace linings and other high-temperature containment systems in the glass and metallurgical industries, where failure leads to costly downtime.

Application
Selection Property
Validation Focus
Opaque ceramic tiles and sanitaryware
Cost-performance opacification and controlled particle size
Glaze opacity, color tone, and final hardness
Precision investment casting molds
Combined thermal conductivity, low CTE, and phase stability
Solidification rate and mold dimensional accuracy
Industrial milling and dispersion media
Low wear rate for slurry processing
Media longevity and product contamination levels
High-temperature refractories
High melting point and chemical inertness
Resistance to slag corrosion and molten metal wetting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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